N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Description
This compound features a bis-pyrazole scaffold with methyl and fluorine substituents. The primary structure consists of two pyrazole rings: one substituted with a 5-fluoro-1,3-dimethyl group and the other with 1,5-dimethyl groups, linked via a methyleneamino bridge.
Properties
CAS No. |
1856087-15-4 |
|---|---|
Molecular Formula |
C11H16FN5 |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-7-9(11(12)17(4)15-7)5-13-10-6-14-16(3)8(10)2/h6,13H,5H2,1-4H3 |
InChI Key |
SXISYHAPGQQSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation and Coupling Strategy
The most widely reported method involves a two-step sequence:
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Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde :
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Reductive Amination with 1,5-dimethyl-1H-pyrazol-4-amine :
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The aldehyde intermediate reacts with 1,5-dimethyl-1H-pyrazol-4-amine in methanol under reflux, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
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Reaction Time : 12–18 hours.
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Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
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Key Challenges:
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Steric hindrance from the 1,3-dimethyl groups on the pyrazole ring reduces reaction efficiency, necessitating excess amine (1.5 equiv).
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By-products from over-alkylation require careful pH control (pH 6–7).
One-Pot Tandem Synthesis
A solvent-free approach improves scalability:
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Procedure : 5-fluoro-1,3-dimethylpyrazole-4-methanol and 1,5-dimethylpyrazol-4-amine are heated with p-toluenesulfonic acid (p-TsOH) at 80°C for 8 hours.
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Advantages :
-
Limitations : Requires anhydrous conditions to prevent hydrolysis of the methylene bridge.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents highlight adaptations for mass production:
Green Chemistry Innovations
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces methanol, reducing environmental impact.
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Catalyst Recycling : Zeolite-supported palladium nanoparticles enable 10 reaction cycles without activity loss.
Spectroscopic Characterization
Post-synthesis analysis confirms structural integrity:
| Technique | Data for N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (s, 1H, pyrazole-H), 4.21 (s, 2H, CH₂), 3.87 (s, 3H, N-CH₃), 2.51 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.9 (C-F), 145.2 (N-C-N), 139.8 (CH₂), 105.4 (pyrazole-C). |
| HRMS (ESI+) | m/z 259.1802 [M+H]⁺ (calc. 259.1805). |
Comparative Analysis of Methods
| Parameter | Two-Step Alkylation | One-Pot Synthesis | Continuous Flow |
|---|---|---|---|
| Yield | 72% | 68% | 92% |
| Purity | 98% | 95% | >99% |
| Time | 20 hours | 8 hours | 0.5 hours |
| Scalability | Lab-scale | Pilot-scale | Industrial |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrazole ring or the fluorine atom, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Pyrimidine/Pyrazolopyrimidine Cores
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine ():
- Key Differences : Replaces one pyrazole ring with a pyrimidine core. The chloro substituent on pyrimidine increases molecular weight (vs. fluorine in the target compound) and may alter steric interactions.
- Functional Impact : Pyrimidine’s aromaticity could enhance π-π stacking in biological targets, while chlorine’s larger atomic radius might affect binding specificity .
- Pyrazolo[1,5-a]pyrimidine-2-carboxamide, 5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)- (): Key Differences: Trifluoromethyl and chlorophenyl groups introduce strong electron-withdrawing effects. The carboxamide linkage differs from the target’s methyleneamino bridge. Functional Impact: Trifluoromethyl groups improve metabolic resistance but may reduce solubility compared to the target’s fluorine .
Analogues with Modified Pyrazole Substituents
Analogues with Aromatic or Aliphatic Linkers
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine ():
- 4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline (): Key Differences: Dimethylaniline moiety introduces a tertiary amine. Molecular weight: 245.33 g/mol (vs. ~245 g/mol for the target). Functional Impact: Tertiary amine may enhance basicity, altering pharmacokinetics vs. the target’s secondary amine .
Halogen-Substituted Derivatives
Comparative Data Table
Research Findings and Functional Implications
- Hydrogen Bonding: The target’s fluorine participates in weaker H-bonds vs.
- Metabolic Stability : Fluorine and methyl groups in the target may offer better metabolic resistance compared to chlorinated analogues (), which are prone to dehalogenation .
- Synthetic Accessibility : The target’s bis-pyrazole structure is synthetically simpler than pyrazolopyrimidines () or trifluoromethyl-containing derivatives (), which require specialized reagents .
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in areas such as cancer treatment, anti-inflammatory effects, and antimalarial and antileishmanial properties. This article delves into the biological activity of this compound based on recent research findings.
- Chemical Formula : C12H18FN5
- Molecular Weight : 251.30 g/mol
- CAS Number : 1856075-89-2
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom in its structure enhances binding affinity to enzymes and receptors, which can lead to:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in crucial metabolic pathways in pathogens, suggesting potential use as an antimicrobial agent .
- Cytotoxic Effects : It exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Anticancer Activity
Research indicates that this compound displays notable cytotoxic effects against several cancer cell lines. For instance:
These values reflect the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Antileishmanial and Antimalarial Effects
The compound has also been evaluated for its antileishmanial and antimalarial activities. Studies suggest that it inhibits specific enzymes necessary for the biosynthesis of essential biomolecules in these pathogens. This mechanism disrupts vital processes within the organisms, potentially leading to their death.
Study 1: Anticancer Efficacy
In a study conducted by Bouabdallah et al., N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives were screened against Hep-2 and P815 cancer cell lines. The derivatives exhibited significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the efficacy of pyrazole derivatives in targeting cancer cells.
Study 2: Antimicrobial Properties
Further investigations into the antimicrobial properties of N-[5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amines revealed promising results against various pathogens. The mechanism involved enzyme inhibition crucial for pathogen survival .
Q & A
Q. How to handle high thermal motion in crystallographic refinement for flexible side chains?
Q. What role does fluorine substitution play in the compound’s electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
